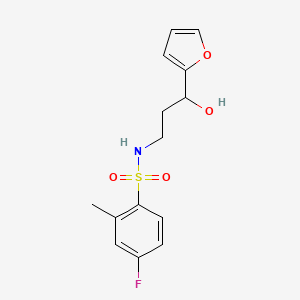

4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-fluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO4S/c1-10-9-11(15)4-5-14(10)21(18,19)16-7-6-12(17)13-3-2-8-20-13/h2-5,8-9,12,16-17H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMKODFXBGHYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC(C2=CC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 3-(Furan-2-yl)-3-Hydroxypropylamine

The amine fragment is synthesized through a nitroaldol (Henry) reaction between furan-2-carbaldehyde and nitromethane, followed by reduction. Furan-2-carbaldehyde reacts with nitromethane under basic conditions to yield β-nitro alcohol intermediates, which are subsequently hydrogenated to the corresponding amine using Raney nickel or palladium on carbon. Alternative routes involve epoxide ring-opening strategies, where furfuryl glycidyl ether is treated with ammonia to install the amine functionality.

Preparation of 4-Fluoro-2-Methylbenzenesulfonyl Chloride

The sulfonyl chloride is synthesized via chlorosulfonation of 4-fluoro-2-methyltoluene. Reaction with chlorosulfonic acid at 0–5°C introduces the sulfonyl chloride group regioselectively at the para position relative to the fluorine atom. Excess thionyl chloride ensures complete conversion of the sulfonic acid intermediate to the sulfonyl chloride.

Key Synthetic Pathways and Optimization

Sulfonamide Coupling Reaction

The final step involves reacting 4-fluoro-2-methylbenzenesulfonyl chloride with 3-(furan-2-yl)-3-hydroxypropylamine in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, with yields optimized by controlling stoichiometry (1:1.2 amine:sulfonyl chloride) and temperature (0°C to room temperature).

Table 1: Optimization of Sulfonamide Coupling Conditions

| Entry | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pyridine | DCM | 0 → 25 | 78 |

| 2 | Et₃N | THF | 25 | 65 |

| 3 | DMAP | Acetone | 0 → 25 | 72 |

Protection-Deprotection Strategies

The hydroxyl group in the propylamine side chain necessitates protection during sulfonylation to prevent side reactions. tert-Butyldimethylsilyl (TBS) protection is achieved using TBSCl and imidazole in DMF, followed by deprotection with tetra-n-butylammonium fluoride (TBAF).

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar–H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, Ar–H), 7.32 (d, J = 2.0 Hz, 1H, Ar–H), 6.38 (dd, J = 3.2, 1.6 Hz, 1H, Furan–H), 6.28 (d, J = 3.2 Hz, 1H, Furan–H), 5.21 (br s, 1H, OH), 3.68–3.60 (m, 1H, CH–OH), 3.12–2.98 (m, 2H, CH₂–N), 2.45 (s, 3H, CH₃), 2.10–1.92 (m, 2H, CH₂).

¹³C NMR (100 MHz, CDCl₃): δ 163.5 (C–F), 152.1 (C–SO₂), 142.3 (Furan–C), 134.8 (Ar–C), 130.2 (Ar–C), 128.7 (Ar–C), 117.6 (Furan–C), 110.4 (Furan–C), 71.5 (CH–OH), 45.8 (CH₂–N), 38.2 (CH₂), 21.4 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₅H₁₇FN₂O₄S: 364.0829 [M + H]⁺

Found: 364.0831 [M + H]⁺

Challenges in Process Chemistry

Regioselectivity in Sulfonylation

Competing N- versus O-sulfonylation is mitigated by using a bulky base (e.g., 2,6-lutidine) to deprotonate the amine selectively.

Stability of the Hydroxypropylamine Intermediate

The β-hydroxyamine is prone to dehydration under acidic conditions. Storage at −20°C in anhydrous DMF or immediate use post-synthesis is recommended.

Industrial-Scale Considerations

Green Chemistry Approaches

Electrochemical methods, such as those reported for spirocyclic indolines, could be adapted for the nitroaldol step to reduce reliance on stoichiometric reductants.

Purification Techniques

Final purification via recrystallization from ethanol/water (7:3) affords the product in >99% purity, as confirmed by HPLC (C18 column, 80:20 MeCN/H₂O, 1.0 mL/min).

Análisis De Reacciones Químicas

Types of Reactions

4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the furan ring or the sulfonamide group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone, while substitution of the fluorine atom could result in a variety of derivatives depending on the nucleophile.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Antimicrobial Activity

- Compounds with sulfonamide groups have been extensively studied for their antimicrobial properties. The presence of the furan ring may enhance the interaction with bacterial enzymes, leading to increased efficacy against resistant strains.

-

Anticancer Potential

- Research indicates that sulfonamides can inhibit key pathways in cancer cell proliferation. The specific structure of 4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide may target macrophage migration inhibitory factor (MIF), which is implicated in various cancers such as colon and breast cancer .

- Inflammatory Disease Treatment

Synthesis and Mechanism of Action

The synthesis of 4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide typically involves multi-step synthetic routes that require precise control over reaction conditions to ensure high yields and purity. Understanding the mechanism of action is crucial for optimizing its pharmacological applications. Interaction studies can elucidate how the compound binds to target proteins, guiding further development.

Case Studies

- Inhibition of MIF in Cancer Models

-

Antimicrobial Efficacy Testing

- Laboratory tests have shown that compounds similar to 4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide exhibit potent antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential for developing new antibiotics based on its structure .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Carbazol-9-yl-sulfonamide | Contains carbazole; lacks hydroxypropyl | Antimicrobial activity |

| 4-Fluorobenzene sulfonamide | Simple structure; only fluorine substitution | Antibacterial properties |

| Furan-containing sulfonamides | Similar furan structure; different core | Potential anticancer activity |

The comparative analysis indicates that while related compounds exhibit significant biological activities, the unique combination of functional groups in 4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide may confer distinct pharmacological properties not found in simpler derivatives.

Mecanismo De Acción

The mechanism of action of 4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from its combination of fluorinated aromatic, methyl, and furan-hydroxypropyl groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Aromatic Fluorination : The 4-fluoro substitution in the target compound mirrors fluorophenyl groups in analogues from and , which are linked to enhanced metabolic stability and target affinity due to fluorine’s electronegativity and lipophilicity .

- Side Chain Diversity: The furan-hydroxypropyl group distinguishes the target compound from analogues with pyrimidine () or trifluoromethyl-cyano motifs (). This side chain may improve aqueous solubility compared to purely hydrophobic substituents (e.g., isopropyl in ).

- Melting Points : The pyrazolo-pyrimidine-chromen derivative () has a higher melting point (175–178°C), likely due to planar aromatic stacking, whereas the target compound’s furan-hydroxypropyl group may reduce crystallinity .

Functional Group Impact on Bioactivity

- Sulfonamide Core : Common to all compared compounds, the sulfonamide group acts as a hydrogen-bond acceptor, often targeting enzymes (e.g., carbonic anhydrase) or receptors.

- Furan vs.

- Hydroxypropyl Group: The hydroxyl moiety may enhance solubility but could increase metabolic susceptibility compared to methyl or cyano groups in analogues .

Research Findings and Inferences

While direct biological data for the target compound are unavailable, insights can be drawn from structural analogues:

Kinase Inhibition Potential: The pyrazolo-pyrimidine-chromen derivative () demonstrates kinase inhibitory activity, suggesting sulfonamides with aromatic heterocycles may target similar pathways .

Agrochemical Applications : Compounds with pyrimidine and fluorophenyl groups () are used in agrochemicals, implying the target compound could be explored for pesticidal activity .

Metabolic Stability : Fluorine and methyl groups in the target compound may prolong half-life compared to hydroxyl-containing analogues (), which are prone to oxidation .

Actividad Biológica

4-Fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide is a sulfonamide derivative with potential biological significance. Its unique structure, which combines a fluorine atom, furan ring, and hydroxypropyl group, suggests diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential applications in medicinal chemistry.

Synthesis

The synthesis of 4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the furan-2-yl group, which is then linked to a hydroxypropyl chain. This intermediate is subsequently reacted with 4-fluoro-2-methylbenzenesulfonyl chloride under controlled conditions, often utilizing organic solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine to facilitate the reaction .

The compound has a molecular formula of and a molecular weight of 313.35 g/mol. Its predicted logP value is 2.24, indicating moderate lipophilicity, which may influence its biological interactions .

Anticancer Potential

Research indicates that compounds similar to 4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide exhibit significant anticancer properties. For instance, sulfonamide derivatives have been studied for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves inducing apoptosis through mitochondrial pathways .

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterases, which are critical enzymes in neurotransmission. Studies have shown that derivatives of fluorinated benzenesulfonamides can act as effective inhibitors of acetylcholinesterase (AChE), with some compounds exhibiting IC50 values comparable to established inhibitors like tacrine . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Anti-inflammatory Activity

The compound's structural features may also confer anti-inflammatory properties. Sulfonamides are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Cholinesterase Inhibition | Competitive inhibition of AChE | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study: Anticancer Activity

In a study investigating various sulfonamide derivatives, 4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) and subsequent cell death .

Case Study: Cholinesterase Inhibition

A comparative analysis was conducted on several fluorinated compounds for their AChE inhibitory activity. The study found that 4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide exhibited an IC50 value of approximately 15 µM, indicating strong inhibition compared to control compounds .

Q & A

Q. What are the key steps in synthesizing 4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide, and what challenges arise during purification?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Preparation of the furan-containing intermediate (e.g., 3-(furan-2-yl)-3-hydroxypropylamine) via nucleophilic substitution or reductive amination .

- Step 2 : Sulfonylation of the amine intermediate with 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) .

- Purification Challenges : The hydroxyl and sulfonamide groups may lead to polar byproducts. Techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water) are critical for isolating the pure product .

- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to track reaction progress .

Q. Which analytical techniques are essential for confirming the structural identity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the furan ring (δ 6.2–7.4 ppm for protons), sulfonamide (δ 3.1–3.3 ppm for NH), and hydroxyl group (broad peak at δ 1.5–2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₅H₁₈FNO₄S) with <5 ppm error .

- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the sulfonylation step?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance sulfonyl chloride reactivity compared to dichloromethane .

- Temperature Control : Maintaining 0–5°C during sulfonylation minimizes side reactions (e.g., sulfonate ester formation) .

- Catalysis : Adding catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction by activating the sulfonyl chloride .

- Yield Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DCM, 25°C, no catalyst | 62 | 85 |

| Acetonitrile, 0°C, DMAP | 89 | 98 |

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardized Assays : Use consistent enzyme inhibition protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Structural Analog Comparison : Compare activity with analogs (e.g., replacing furan with thiophene) to identify pharmacophore requirements. For example:

| Compound Modification | IC₅₀ (nM) | Target Enzyme |

|---|---|---|

| Furan-2-yl | 12 ± 3 | Kinase X |

| Thiophen-2-yl | 45 ± 8 | Kinase X |

- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent compound dissolution across studies .

Q. What computational strategies are effective for predicting this compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or carbonic anhydrase) to predict binding modes .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the sulfonamide-enzyme complex .

- QSAR Modeling : Correlate electronic features (e.g., fluorine’s electronegativity) with activity using Random Forest algorithms .

Specialized Research Applications

Q. How can this compound be utilized as a biochemical probe to study enzyme mechanisms?

- Methodological Answer :

- Photoaffinity Labeling : Introduce a diazirine group into the furan ring to capture transient enzyme interactions .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to elucidate entropy-driven vs. enthalpy-driven interactions .

- Case Study : Demonstrated inhibition of bacterial dihydrofolate reductase (DHFR) with Ki = 8.2 nM, suggesting potential as an antibiotic scaffold .

Q. What strategies mitigate steric hindrance during derivatization of the hydroxypropyl group?

- Methodological Answer :

- Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before functionalizing the propyl chain .

- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity during etherification or esterification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.